molecular formula C20H22N2O3S B2764530 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea CAS No. 2034605-32-6

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2764530
CAS No.: 2034605-32-6
M. Wt: 370.47
InChI Key: KDXTWFCEAPUZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea is a synthetic urea derivative designed for advanced pharmaceutical and biochemical research. This compound features a benzothiophene scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. The molecular framework of this chemical suggests its utility in exploring new therapeutic areas. Researchers can employ this compound as a key intermediate or a core structure in drug discovery projects, particularly those focused on enzyme inhibition. The presence of the urea functional group is often associated with the ability to form multiple hydrogen bonds, making it a candidate for investigating interactions with various biological targets. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-20(24,18-11-15-5-3-4-6-17(15)26-18)13-22-19(23)21-12-14-7-9-16(25-2)10-8-14/h3-11,24H,12-13H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXTWFCEAPUZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=C(C=C1)OC)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzo[b]thiophene Core

The benzo[b]thiophene scaffold is typically synthesized via cyclization reactions or functionalization of preformed heterocycles . A common approach involves:

  • Friedel-Crafts acylation of thiophene derivatives to introduce ketone groups.
  • Bromination using N-bromosuccinimide (NBS) in carbon tetrachloride to achieve regioselective substitution.

For example, 2-acetylbenzo[b]thiophene serves as a key intermediate, synthesized by reacting o-hydroxyacetophenone with chloroacetone under acidic conditions. This intermediate is critical for subsequent reduction and functionalization steps.

Introduction of the 2-Hydroxypropyl Group

The hydroxypropyl side chain is introduced via ketone reduction or Grignard addition :

  • Sodium borohydride (NaBH₄) in methanol reduces 2-acetylbenzo[b]thiophene to 1-(benzo[b]thiophen-2-yl)ethanol with >90% efficiency.
  • Alternative methods employ borane-pyridine complexes for stereoselective reductions, though these require stringent anhydrous conditions.

Urea Bridge Formation

The urea linkage is formed through nucleophilic substitution or carbamate intermediacy :

  • Reaction with isocyanates : 1-(Benzo[b]thiophen-2-yl)ethanol derivatives react with 4-methoxybenzyl isocyanate in toluene under acidic catalysis (e.g., HCl) to yield the target urea.
  • Carbamate activation : Intermediate carbamates, generated using phenyl chloroformate, undergo ammonolysis to form ureas.

Detailed Synthetic Protocols

Protocol A: Direct Urea Formation via Isocyanate Coupling

  • Step 1 : Reduce 2-acetylbenzo[b]thiophene (10 mmol) with NaBH₄ (12 mmol) in methanol at 0–5°C for 2 hours. Quench with dilute HCl, extract with ethyl acetate, and purify via silica gel chromatography (yield: 88–92%).
  • Step 2 : React the resultant alcohol (5 mmol) with 4-methoxybenzyl isocyanate (5.5 mmol) in dry toluene at 50°C for 6 hours. Acidify with HCl, isolate the precipitate, and recrystallize from ethanol (yield: 75–80%).

Key Data :

Parameter Value
Reaction Time 6 hours
Temperature 50°C
Solvent Toluene
Purification Recrystallization (Ethanol)
Yield 75–80%

Protocol B: Carbamate-Mediated Synthesis

  • Step 1 : Treat 1-(benzo[b]thiophen-2-yl)ethanol (10 mmol) with phenyl chloroformate (12 mmol) in tetrahydrofuran (THF) at 0°C. Stir for 2 hours, then extract with dichloromethane.
  • Step 2 : React the carbamate intermediate with 4-methoxybenzylamine (12 mmol) in THF under reflux for 8 hours. Purify via column chromatography (hexane/ethyl acetate, 3:1) to isolate the urea (yield: 70–75%).

Advantages :

  • Avoids handling toxic isocyanates directly.
  • Higher purity due to intermediate isolation.

Analytical and Purification Techniques

Chromatography

  • Silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) resolves urea derivatives effectively.
  • HPLC (C18 column, acetonitrile/water) confirms >98% purity for pharmacological applications.

Crystallization

  • Recrystallization from ethanol or methanol/water mixtures yields single crystals suitable for X-ray diffraction.

Challenges and Optimization

Stereochemical Control

  • The hydroxypropyl group introduces a chiral center. Chiral HPLC or kinetic resolution may be required to isolate enantiomers.

Yield Improvement

  • Microwave-assisted synthesis reduces reaction times (e.g., 2 hours vs. 6 hours) and improves yields by 10–15%.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential:
Research indicates that compounds similar to 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea may exhibit significant biological activities. Preliminary studies suggest that this compound can interact with specific biological targets, such as receptors or enzymes, influencing their activity. For instance, it has been identified as a potential gamma-secretase modulator, which is crucial in the treatment of Alzheimer's disease due to its role in amyloid precursor protein processing.

Synthesis and Characterization:
The synthesis of this compound typically involves multi-step organic reactions, which may include techniques like chromatography for purification. The synthetic routes can be optimized for yield and purity to ensure the compound's efficacy in biological assays. Characterization methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are essential for confirming the structure and purity of the synthesized compound.

Polymer Science Applications

Polymer Solar Cells:
The unique structural features of this compound make it suitable for incorporation into polymeric materials. Studies have shown that polymers derived from benzo[b]thiophene can enhance the power conversion efficiency (PCE) of polymer solar cells significantly. Recent advancements indicate that PCEs of 7–8% have been achieved using BDT-based polymers, suggesting that this compound could play a role in developing efficient photovoltaic materials.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. The hydroxypropyl and methoxybenzyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, biological activities, and physicochemical properties of the target compound and its analogs:

Compound Core Structure Key Substituents Biological Activity Physical Properties References
Target Compound Benzo[b]thiophene + urea 2-hydroxypropyl, 4-methoxybenzyl Not reported Not available -
Benzothiophene acrylonitriles (31, 32, 33) Benzo[b]thiophene + acrylonitrile 3,4-Dimethoxy-/3,4,5-trimethoxyphenyl GI50 <10–>100 nM; overcomes P-gp resistance Not specified
Pyridinyl ureas (e.g., 5f) Pyridine + urea 4-Methoxyphenyl, chlorophenyl Anticancer (60-cell line screening) Melting point: 264–265°C
Tetrazole analogs (I, II) Benzo[b]thiophene + tetrazole Dimethoxy-/trimethoxyphenyl Structural basis for anticancer activity Dihedral angles: 23.91°–84.47° (crystal)
Tetrahydrobenzo[b]thiophene ureas (7a–d) Tetrahydrobenzo[b]thiophene + urea Cyano, ester groups Not reported Not available
1-(4-Methoxybenzyl)-3-(4-(thiophen-2-yl)pyridin-2-yl)urea (61) Pyridine + urea 4-Methoxybenzyl, thiophen-2-yl GSK-3 inhibition (Alzheimer models) HPLC retention: 5.71 min

Advantages and Limitations

  • Advantages of Target Compound :
    • Enhanced solubility due to hydroxypropyl and methoxy groups.
    • Urea linkage offers versatile hydrogen-bonding interactions.
  • Challenges :
    • Lack of reported activity data limits direct comparison.
    • Synthesis complexity (e.g., stereochemistry of hydroxypropyl chain).

Biological Activity

The compound 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea has emerged as a significant subject of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, binding affinities, and therapeutic implications, supported by data tables and relevant research findings.

Chemical Formula and Molecular Weight

  • Molecular Formula : C19_{19}H22_{22}N2_2O3_3S
  • Molecular Weight : 358.45 g/mol

Structural Characteristics

The compound features a benzo[b]thiophene moiety linked to a hydroxypropyl group and a methoxybenzyl urea functional group. This unique structure is believed to contribute to its biological activity by facilitating interactions with various molecular targets.

This compound has been studied for its interaction with several biological targets, particularly in the context of receptor modulation. Preliminary studies indicate that it may act as a gamma-secretase modulator , which is crucial in the processing of amyloid precursor protein (APP), potentially impacting Alzheimer's disease pathology.

Binding Affinities

Research indicates that the compound exhibits micromolar affinity towards specific receptors, suggesting potential therapeutic applications in neurodegenerative diseases. For instance, similar compounds have shown Ki values around 2.30 μM for certain GPCRs, indicating promising binding characteristics .

Summary of Biological Activities

Activity Description Reference
Gamma-secretase modulationImpacts APP processing; potential relevance in Alzheimer's disease
Receptor binding affinityMicromolar affinity towards GPCRs
Interaction with enzymesPreliminary studies suggest modulation of enzyme activity

Study 1: Gamma-Secretase Modulation

A study conducted on related compounds demonstrated their ability to modulate gamma-secretase activity, which is critical for the cleavage of APP into amyloid-beta peptides. The implications of this modulation are significant for Alzheimer's disease treatment strategies, highlighting the therapeutic potential of derivatives like this compound.

Study 2: Receptor Interaction Studies

Further investigations into the binding properties of this compound revealed that it interacts with specific GPCRs, which play essential roles in various physiological processes. The binding affinities observed suggest that this compound could be developed into a therapeutic agent targeting these receptors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea, and what purification techniques are critical for high yield?

  • Answer : The synthesis typically involves a multi-step approach starting with functionalization of the benzo[b]thiophene core. Gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles is a foundational step, followed by introducing hydroxypropyl and methoxybenzyl groups via nucleophilic substitution or coupling reactions . Chromatography (e.g., column or flash) is essential for purification, particularly to separate regioisomers and byproducts. Reaction optimization (temperature, solvent polarity, and catalyst selection) is critical for yields exceeding 70% .

Q. How is the molecular structure of this compound characterized, and what analytical methods validate its purity?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and functional group integrity. Mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures >95% purity . X-ray crystallography, using software like SHELXL, resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : Structural analogs exhibit antimicrobial (e.g., Gram-positive bacteria inhibition) and anticancer activity (e.g., apoptosis induction in solid tumor cell lines via caspase-3 activation) . These findings are derived from in vitro assays such as MTT cytotoxicity screening .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved, particularly in SAR studies targeting enzyme inhibition?

  • Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, IC₅₀ determination methods). Orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and computational docking (using Schrödinger Suite or AutoDock) clarify target engagement. For example, the urea moiety may interact with ATP-binding pockets in kinases, but off-target effects require validation via kinome-wide profiling .

Q. What challenges arise in optimizing synthetic routes for scale-up, and how are reaction conditions tailored to improve reproducibility?

  • Answer : Key challenges include controlling exothermic reactions during cyclization and minimizing racemization in hydroxypropyl intermediates. Flow chemistry improves heat dissipation and mixing efficiency for gold-catalyzed steps . Solvent selection (e.g., switching from THF to DMF) enhances solubility of hydrophobic intermediates, reducing side-product formation .

Q. How do crystallographic studies inform structure-based drug design, and what limitations exist in resolving disordered regions?

  • Answer : SHELX-refined crystal structures reveal torsional angles between the benzo[b]thiophene and urea moieties, guiding modifications to enhance binding affinity. However, flexible regions (e.g., methoxybenzyl side chains) often show disorder, requiring complementary techniques like cryo-EM or molecular dynamics simulations .

Q. What methodologies are used to investigate metabolic stability and toxicity in preclinical models?

  • Answer : Liver microsome assays (human/rodent) assess Phase I/II metabolism, while LC-MS/MS identifies metabolites. Ames tests and hERG channel inhibition studies evaluate genotoxicity and cardiotoxicity. For example, hydroxylation at the methoxybenzyl group is a common metabolic pathway requiring structural blocking .

Methodological Guidance

  • Synthesis Optimization : Use Design of Experiments (DoE) to map the impact of variables (e.g., catalyst loading, solvent ratio) on yield .
  • Data Contradiction Resolution : Combine in silico docking with biophysical assays (e.g., SPR or ITC) to validate target interactions .
  • Crystallographic Refinement : Apply TWINABS in SHELXL to correct for twinning in crystals with Z′ > 1 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.